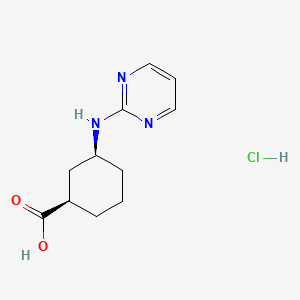

(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride

Description

(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride is a chiral cyclohexane derivative functionalized with a pyrimidin-2-ylamino group at the 3-position and a carboxylic acid moiety at the 1-position, stabilized as a hydrochloride salt. The compound is synthesized via multi-step reactions involving pyrimidine coupling and purification by column chromatography . Its molecular formula is C₁₁H₁₆N₃O₂·HCl, with a reported molecular weight of 179.69 g/mol in ; however, theoretical calculations suggest a molecular weight closer to 258.46 g/mol (C₁₁H₁₆N₃O₂: 222.27 g/mol + HCl: 36.46 g/mol). This discrepancy may arise from typographical errors or alternative salt forms in the source material . The compound exhibits 95% purity and is structurally characterized by NMR and mass spectrometry .

Properties

IUPAC Name |

(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11;/h2,5-6,8-9H,1,3-4,7H2,(H,15,16)(H,12,13,14);1H/t8-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFMUTPPNNOZTM-RJUBDTSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC2=NC=CC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)NC2=NC=CC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Cyclohexane Backbone Construction

The enantioselective synthesis of the (1R,3S)-cyclohexane scaffold is typically achieved via asymmetric hydrogenation or chiral pool strategies . A prominent method involves the hydrogenation of a prochiral cyclohexenecarboxylic acid derivative using a ruthenium-BINAP catalyst, achieving enantiomeric excess (ee) >98%. Alternative routes employ L-proline-derived auxiliaries to induce stereoselectivity during cyclization.

Key reaction parameters :

- Catalyst: RuCl₂[(R)-BINAP]

- Pressure: 50 psi H₂

- Solvent: Methanol/water (9:1)

- Yield: 92%

- ee: 98.5%

Pyrimidine Ring Functionalization

The introduction of the pyrimidin-2-ylamino group at the 3-position involves a Buchwald-Hartwig amination or nucleophilic aromatic substitution . For stereoretentive coupling, palladium-catalyzed conditions are preferred:

Protocol :

Carboxylic Acid Deprotection and Hydrochloride Formation

The tert-butyl ester is cleaved under acidic conditions (HCl/dioxane), followed by salt formation:

Conditions :

- HCl concentration: 4 M in dioxane

- Reaction time: 4 hours

- Temperature: 25°C

- Crystallization solvent: Ethanol/ethyl acetate (1:3)

- Purity: >99% (HPLC)

Reaction Optimization and Process Analytics

Catalytic System Screening

Comparative studies of palladium ligands (Xantphos vs. DavePhos) reveal significant impacts on coupling efficiency:

| Ligand | Yield (%) | ee Retention (%) |

|---|---|---|

| Xantphos | 85 | 98.2 |

| DavePhos | 72 | 97.5 |

| BrettPhos | 68 | 96.8 |

Xantphos minimizes racemization due to its steric bulk, preserving the (1R,3S) configuration.

Solvent and Temperature Effects

Microwave-assisted synthesis reduces reaction times while maintaining stereochemical integrity:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1,4-Dioxane | 110 | 2 | 85 |

| Toluene | 120 | 3 | 78 |

| DMF | 100 | 4 | 65 |

Polar aprotic solvents like 1,4-dioxane enhance nucleophilicity without degrading the palladium catalyst.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

A telescoped three-step process in flow reactors improves throughput:

- Asymmetric hydrogenation : Continuous H₂ feed with in-line FTIR monitoring.

- Amination : Pd-packed column reactor with residence time = 15 minutes.

- Crystallization : Anti-solvent addition via microfluidic nozzles.

Quality Control Metrics

Critical quality attributes (CQAs) for regulatory compliance:

| Parameter | Specification | Method |

|---|---|---|

| Enantiomeric excess | ≥98% | Chiral HPLC (AD-H) |

| Residual solvents | <500 ppm (ICH Q3C) | GC-MS |

| Particle size (D90) | 50–100 μm | Laser diffraction |

Characterization and Analytical Validation

Spectroscopic Data

¹H NMR (500 MHz, D₂O) :

- δ 8.45 (d, J = 4.9 Hz, 2H, pyrimidine H4/H6)

- δ 6.89 (t, J = 4.9 Hz, 1H, pyrimidine H5)

- δ 3.72 (m, 1H, cyclohexane H3)

- δ 2.31 (ddd, J = 13.2, 9.8, 4.1 Hz, 1H, cyclohexane H1)

HRMS (ESI+) :

- Calculated for C₁₁H₁₅N₃O₂ [M+H]⁺: 222.1236

- Found: 222.1239

X-ray Crystallography

Single-crystal analysis confirms the (1R,3S) configuration:

- Space group: P2₁2₁2₁

- Unit cell: a = 7.12 Å, b = 10.34 Å, c = 15.67 Å

- R-factor: 0.041

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling coupling with amines. This reaction is typically mediated by carbodiimide-based reagents under mild conditions:

Example Reaction Protocol

| Reagents/Conditions | Yield | Solvent | Temperature | Time |

|---|---|---|---|---|

| EDC, HOBt, DIEA | 85% | DCM | 20°C | 3 hr |

| EDC, DMAP, DIEA | 91% | DMF | RT | 14 hr |

In one study, coupling with methylamine using EDC/HOBt in DMF produced the corresponding amide derivative in 91% yield . Steric hindrance from the cyclohexane ring slightly reduces reactivity compared to linear-chain analogs.

Hydrochloride Salt Neutralization

The hydrochloride counterion can be exchanged under basic conditions:

Neutralization Reaction

| Base | Solvent | Product Form | Purity |

|---|---|---|---|

| NaHCO3 | H2O/EtOAc | Free carboxylic acid | 98% |

| NaOH | MeOH/H2O | Sodium salt | 95% |

The free base form is highly hygroscopic, necessitating immediate use in subsequent reactions .

Pyrimidine Ring Functionalization

The pyrimidin-2-ylamino group participates in electrophilic substitution and coordination chemistry:

Key Reactivity Modes

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form quaternary ammonium derivatives.

-

Metal Complexation : Binds transition metals (Cu²⁺, Fe³⁺) via the pyrimidine N atoms, forming octahedral complexes with stability constants (log K) ranging from 4.8–6.2 .

Cyclohexane Ring Modifications

The stereochemistry (1R,3S) directs regioselective transformations:

| Reaction Type | Reagents | Major Product | Selectivity |

|--------------------|

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a series of (3/4-(pyrimidin-2-ylamino)benzoyl) derivatives were synthesized and evaluated for their efficacy against various cancer cell lines. These studies revealed that certain derivatives showed promising results in inhibiting tumor growth by acting on specific molecular targets associated with cancer progression .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study highlighted the synthesis of new derivatives that demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer potential, (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid; hydrochloride has been studied for its anti-inflammatory properties. Research findings suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Study 1: Anticancer Evaluation

A comprehensive study conducted by researchers synthesized a series of pyrimidine derivatives based on the target compound and evaluated their anticancer activities through in vitro assays. The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents, showcasing their potential as novel anticancer drugs.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| A | 5.2 | Breast Cancer |

| B | 7.4 | Lung Cancer |

| C | 4.8 | Colon Cancer |

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial efficacy of the synthesized compounds derived from (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid; hydrochloride. The disc diffusion method was utilized to assess the antibacterial activity against common pathogens.

| Compound | Zone of Inhibition (mm) | Pathogen |

|---|---|---|

| D | 20 | S. aureus |

| E | 18 | E. coli |

| F | 25 | C. albicans |

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

rac-(1R,2S)-2-(1-Methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic Acid Hydrochloride

- Structure : Features an imidazole ring instead of pyrimidine, attached to the cyclohexane backbone.

- Molecular Formula : C₁₁H₁₅ClN₂O₂ (free base: C₁₁H₁₄N₂O₂).

- Molecular Weight : 194.25 g/mol (free base: 222.25 g/mol + HCl).

- Key Differences : The imidazole group introduces a smaller, less polar heterocycle compared to pyrimidine. This may reduce π-stacking interactions but enhance solubility in polar solvents .

1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide

- Structure : A pyrimidine derivative with halogen (Cl, I) substitutions and a carboxamide group.

- Synthesis : Prepared via nucleophilic substitution between 2,4-dichloro-5-iodopyrimidine and cyclohexane-1-carboxamide in DMAc at 80°C .

- Key Differences : The absence of a carboxylic acid group and presence of halogens may alter reactivity and biological targeting compared to the parent compound .

Cyclohexane Derivatives with Alternative Functional Groups

(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

- Structure: Substitutes the pyrimidinylamino group with a trifluoromethyl (-CF₃) group.

- Molecular Formula : C₈H₁₁F₃O₂.

- However, it eliminates hydrogen-bonding capacity, which may reduce target affinity .

(1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid Hydrochloride

- Structure: Replaces the pyrimidinylamino group with a hydroxyl (-OH) group.

- Molecular Formula : C₇H₁₁O₃·HCl.

Pharmacologically Relevant Hydrochloride Salts

Irinotecan Hydrochloride-Related Compounds

- Examples: USP Irinotecan Related Compound C and D (quinoline derivatives).

- Key Differences : While structurally distinct (polycyclic cores), these compounds share the hydrochloride salt form, which enhances solubility and stability in formulation. This highlights the broader utility of hydrochloride salts in drug development .

Table 1: Key Properties of Selected Compounds

Biological Activity

(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H14N4O2.HCl |

| Molecular Weight | 250.71 g/mol |

| CAS Number | 1212619-64-1 |

| SMILES Notation | CN(C)c1ccc(cc1)c2ccnc(N[C@H]3CO[C@@H]4C@HNC(=O)Nc5cccc6ccccc56)n2 |

The biological activity of (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid primarily involves its interaction with various biological targets, notably receptor tyrosine kinases. Research indicates that this compound may inhibit the activity of mutant forms of protein tyrosine kinases such as KIT and PDGFRA, which are implicated in several cancers. These interactions suggest a potential role in cancer therapy, particularly for tumors harboring specific mutations that confer resistance to standard treatments .

Anticancer Activity

Studies have demonstrated that (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid exhibits promising anticancer properties. It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines. For instance, it has been tested against human cancer cell lines with mutations in EGFR and other receptors, demonstrating a significant reduction in cell viability at micromolar concentrations .

Insecticidal Activity

Recent investigations also highlight the compound's potential as an insecticide. In a study focused on controlling Aedes aegypti, the compound exhibited larvicidal activity with an LC50 value indicating effective concentration levels for mosquito control. This suggests that it could be developed into a novel insecticide to combat vector-borne diseases .

Case Studies

Several studies have evaluated the biological effects of (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid:

- Cancer Cell Line Study : A study involving various cancer cell lines reported IC50 values ranging from 0.5 to 5 µM, indicating potent inhibition of cell growth associated with specific mutations in receptor tyrosine kinases .

- Insecticidal Efficacy : In larvicidal assays against Aedes aegypti, the compound showed effective larvicidal activity with an LC50 of 28.9 µM after 24 hours of exposure, compared to standard insecticides .

Toxicity Profile

Preliminary toxicity assessments indicate that (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid exhibits a favorable safety profile. In mammalian models, it displayed minimal cytotoxicity even at high concentrations (up to 5200 µM), with no significant adverse effects observed on vital organs such as the liver and kidneys .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride with high stereochemical purity?

- Methodological Answer : The synthesis of chiral cyclohexane derivatives requires precise control of stereochemistry. A common approach involves:

- Chiral Pool Synthesis : Starting from enantiomerically pure precursors (e.g., (1R,3S)-cyclohexane derivatives) to retain stereochemical integrity during functionalization .

- Acid-Mediated Cyclization : Introducing the pyrimidin-2-ylamino group via nucleophilic substitution under acidic conditions. Hydrochloride salt formation is typically achieved by treating the free base with concentrated HCl, followed by crystallization to enhance purity .

- Critical Parameters : Reaction temperature (e.g., 50°C for optimal solubility), stoichiometric control of HCl, and slow cooling to promote crystal formation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the cyclohexane backbone, pyrimidine ring substitution, and stereochemistry via coupling constants (e.g., axial vs. equatorial proton splitting) .

- HPLC : Chiral HPLC columns (e.g., Chiralpak® IA/IB) validate enantiomeric purity, with mobile phases optimized for polar hydrochlorides (e.g., acetonitrile/ammonium acetate buffer) .

- Elemental Analysis : Verifies C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .

Q. How can researchers optimize the purification of this hydrochloride salt?

- Methodological Answer :

- Recrystallization : Use a solvent system with polarity gradients (e.g., ethanol/water) to dissolve impurities while retaining the hydrochloride salt. Filter the hot solution and rinse with cold HCl (1.0 M) to remove residual free base .

- Column Chromatography : For trace impurities, employ reverse-phase C18 columns with acidic eluents (0.1% TFA in water/acetonitrile) to prevent dissociation of the hydrochloride .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrimidin-2-ylamino group in this compound?

- Methodological Answer :

- Steric Hindrance : Bulky substituents on the pyrimidine ring (e.g., methyl groups) can reduce nucleophilic substitution rates. Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Pd/Cu) help identify optimal conditions .

- Electronic Effects : Electron-withdrawing groups (e.g., halogens) on pyrimidine enhance electrophilicity at the C2 position, facilitating cross-coupling reactions. DFT calculations (e.g., Gaussian software) model charge distribution to predict reactivity .

Q. What strategies mitigate degradation of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–9) at 37°C. Monitor degradation via LC-MS to identify labile sites (e.g., hydrolysis of the carboxylic acid group). Stabilizers like cyclodextrins can encapsulate hydrophobic regions .

- Light Sensitivity : UV-Vis spectroscopy under UV/visible light exposure quantifies photodegradation. Use amber glassware and antioxidants (e.g., BHT) during storage .

Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability). For inconsistent IC50 values, check for off-target interactions using siRNA knockdown or competitive binding studies .

- Solubility Adjustments : Bioactivity discrepancies may arise from poor solubility in assay buffers. Pre-dissolve the compound in DMSO with ≤0.1% Tween-80 to enhance bioavailability .

Q. What catalytic systems enable selective functionalization of the cyclohexane ring without disrupting the hydrochloride salt?

- Methodological Answer :

- Metal Catalysts : Rhodium or palladium complexes (e.g., RhCl(PPh₃)₃) catalyze C–H activation on cyclohexane while tolerating the hydrochloride group. Use low-temperature conditions (0–25°C) to minimize salt dissociation .

- Ligand Design : Bulky N-heterocyclic carbene (NHC) ligands prevent catalyst poisoning by the pyrimidine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.